4-isopropyl-1-methyl-3-(1-(3-methylbenzoyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
1-METHYL-3-[1-(3-METHYLBENZOYL)PIPERIDIN-3-YL]-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-METHYL-3-[1-(3-METHYLBENZOYL)PIPERIDIN-3-YL]-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves multiple steps. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the benzoyl group. The triazole ring is then formed through a cyclization reaction. The final step involves the methylation and isopropylation of the compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-METHYL-3-[1-(3-METHYLBENZOYL)PIPERIDIN-3-YL]-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced with other functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-METHYL-3-[1-(3-METHYLBENZOYL)PIPERIDIN-3-YL]-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a probe for studying biological processes.
Medicine: It may have therapeutic applications due to its biological activity.
Industry: The compound can be used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 1-METHYL-3-[1-(3-METHYLBENZOYL)PIPERIDIN-3-YL]-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-METHYL-3-[1-(3-METHYLBENZOYL)PIPERIDIN-3-YL]-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can be compared with other triazole derivatives. Similar compounds include:
1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with different biological activities.
3-Benzoyl-1H-1,2,4-triazole: Another triazole derivative with a benzoyl group, but lacking the piperidine and isopropyl groups. The uniqueness of 1-METHYL-3-[1-(3-METHYLBENZOYL)PIPERIDIN-3-YL]-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H26N4O2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-methyl-5-[1-(3-methylbenzoyl)piperidin-3-yl]-4-propan-2-yl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C19H26N4O2/c1-13(2)23-17(20-21(4)19(23)25)16-9-6-10-22(12-16)18(24)15-8-5-7-14(3)11-15/h5,7-8,11,13,16H,6,9-10,12H2,1-4H3 |
InChI Key |
BCXSENAKDUGIIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC(C2)C3=NN(C(=O)N3C(C)C)C |
Origin of Product |
United States |
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